Avanafil impurity 28

説明

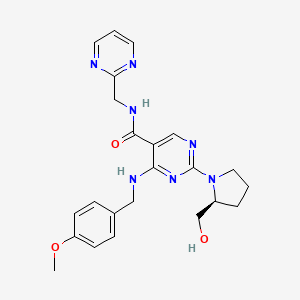

Avanafil impurity 28 is a chemical compound with the linear formula C23H27N7O3 . It is a process-related impurity of Avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men . The CAS number for this compound is 330784-50-4 .

Synthesis Analysis

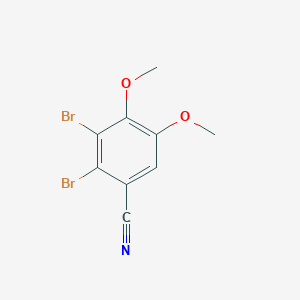

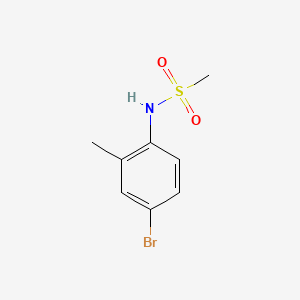

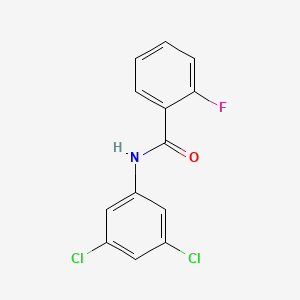

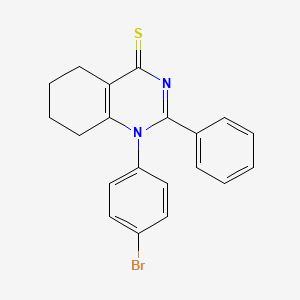

The synthesis of this compound has been studied and reported in several papers . Based on the synthesis route and UPLC-MS research, the impurities are inferred as Imp-A, Imp-B, Imp-C, and Imp-D . The structures of these impurities were inferred from LC-MS studies and confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C23H27N7O3 . Further details about the molecular structure can be inferred from LC-MS studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been analyzed using ultra-high performance liquid chromatography (UPLC) . The drug-related substances can be separated well by efficient and selective UPLC .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . Its molecular weight is 449.51 . More detailed physical and chemical properties can be obtained from specific laboratory tests.科学的研究の応用

Chemical Analysis and Impurity Identification

The characterization and synthesis of avanafil's process-related impurities are essential for ensuring the drug's safety and efficacy. Zhao et al. (2022) developed a gradient ultra-high performance liquid chromatography (UPLC) method for detecting avanafil impurities in laboratory batches, identifying four kinds of impurities (Imp-A, Imp-B, Imp-C, and Imp-D) through UPLC-MS research, synthesis, and spectroscopic characterization such as NMR and mass spectrometry (Zhao et al., 2022). This research underscores the importance of identifying and characterizing impurities for pharmaceutical quality control.

Stability and Degradation

Understanding avanafil's degradation behavior under various conditions is crucial for its stability assessment. Kumar et al. (2017) developed a stability-indicating high-performance liquid chromatography (HPLC) method for the simultaneous determination of degradation products and process-related impurities in avanafil tablets. This study provided insight into avanafil's stability under different stress conditions, including acid, base, water, oxidative, thermal, and photolytic degradation (Kumar et al., 2017).

Novel Formulation Techniques

Research on avanafil has extended into innovative formulation strategies to enhance its delivery and bioavailability. Ahmed and Badr-Eldin (2019) developed an optimized avanafil-loaded invasomal transdermal film, aiming to surmount challenges related to the drug's oral bioavailability, such as reduced water solubility and presystemic metabolism. This novel approach indicated a significant enhancement in transdermal permeation and relative bioavailability, offering insights into alternative delivery systems for avanafil (Ahmed & Badr-Eldin, 2019).

作用機序

Target of Action

Avanafil, including its impurities, primarily targets the phosphodiesterase type 5 (PDE5) enzyme . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis .

Mode of Action

Avanafil impurity 28, like Avanafil, is a PDE5 inhibitor . It works by inhibiting the PDE5 enzyme, thereby preventing the degradation of cGMP . The increased levels of cGMP lead to smooth muscle relaxation in the corpus cavernosum, promoting blood flow and thus aiding in erectile function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cGMP pathway . When PDE5 is inhibited, cGMP levels increase, leading to smooth muscle relaxation in the corpus cavernosum. This relaxation allows for increased blood flow, which is essential for the achievement and maintenance of an erection .

Result of Action

The inhibition of PDE5 and the subsequent increase in cGMP levels result in the relaxation of smooth muscle in the corpus cavernosum . This relaxation allows for increased blood flow to the penis, aiding in the achievement and maintenance of an erection .

Action Environment

The action of this compound, like that of Avanafil, can be influenced by various environmental factors. For instance, the presence of other medications, the user’s health status, and lifestyle factors can all impact the efficacy and stability of the compound . Additionally, process-related impurities of Avanafil, including impurity 28, could have a significant impact on the efficacy and safety of the final product .

将来の方向性

The development of a UPLC method for Avanafil and the proposed synthesis mechanism can be used for quality control purposes as required by regulatory agencies to ensure the safety and efficacy of the product . This indicates a direction for future research in improving the quality of Avanafil synthesis and understanding the nature of its impurities .

生化学分析

Biochemical Properties

It is known that Avanafil interacts with enzymes such as phosphodiesterase type 5

Molecular Mechanism

As an impurity of Avanafil, it may share some of Avanafil’s interactions with biomolecules, potentially including binding interactions, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O3/c1-33-18-7-5-16(6-8-18)12-26-21-19(22(32)27-14-20-24-9-3-10-25-20)13-28-23(29-21)30-11-2-4-17(30)15-31/h3,5-10,13,17,31H,2,4,11-12,14-15H2,1H3,(H,27,32)(H,26,28,29)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDZWDGMJFBYLK-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

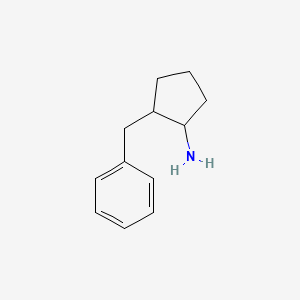

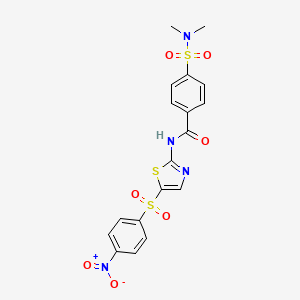

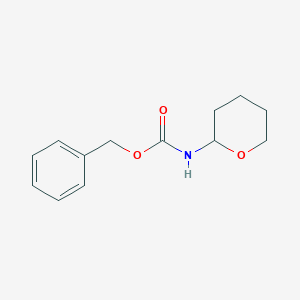

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-N-(4-methylphenyl)amine](/img/structure/B3260376.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclohexanecarboxamide](/img/structure/B3260385.png)

![2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3260400.png)

![[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3260417.png)

![(4-Bromophenyl)-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3260421.png)

![2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B3260448.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B3260471.png)